molecular formula C9H11F2IN2O2 B2760484 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid CAS No. 1946814-16-9

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid

Cat. No. B2760484
CAS RN: 1946814-16-9
M. Wt: 344.1
InChI Key: NYTKPDHIURUYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid, also known as DIFMA, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid is not fully understood. However, studies have shown that 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been shown to have low toxicity and good stability in vitro. However, further studies are needed to determine the potential side effects and toxicity of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid in vivo.

Advantages and Limitations for Lab Experiments

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has several advantages for lab experiments, including its high yield and stability. However, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid is a relatively new compound, and further studies are needed to determine its full potential and limitations in lab experiments.

Future Directions

There are several future directions for the study of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid. One direction is the further investigation of its anti-inflammatory and analgesic effects in vivo. Another direction is the exploration of its potential applications in materials science and catalysis. In addition, the development of new synthesis methods and the optimization of existing methods may lead to the discovery of new derivatives with improved properties.

Synthesis Methods

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid can be synthesized using several methods, including the reaction of 3-methyl-5-(trifluoromethyl)pyrazole with iodine and butyric acid in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-methyl-5-(trifluoromethyl)pyrazole with iodine and butyric anhydride in the presence of a base, such as triethylamine. The yield of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid obtained from these methods is typically high.

Scientific Research Applications

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential use as an anti-inflammatory agent. In materials science, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential use as a building block for the synthesis of new materials. In catalysis, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential use as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

3-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2IN2O2/c1-4(3-6(15)16)14-8(9(10)11)7(12)5(2)13-14/h4,9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTKPDHIURUYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)C(F)F)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid

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